molecular formula C17H27B2BrO4S B582359 3-Bromo-4-methylthiophene-2,5-diboronic acid, pinacol ester CAS No. 1256360-34-5

3-Bromo-4-methylthiophene-2,5-diboronic acid, pinacol ester

Cat. No.: B582359
CAS No.: 1256360-34-5
M. Wt: 428.983
InChI Key: GNRIMSXWNRJFEX-UHFFFAOYSA-N
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Description

3-Bromo-4-methylthiophene-2,5-diboronic acid, pinacol ester (CAS: 1256360-34-5) is a bifunctional organoboron compound featuring a thiophene core substituted with bromine, methyl groups, and two boronic acid pinacol ester moieties. Its structure enables dual reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in constructing conjugated systems for pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

2-[3-bromo-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27B2BrO4S/c1-10-11(20)13(19-23-16(6,7)17(8,9)24-19)25-12(10)18-21-14(2,3)15(4,5)22-18/h1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRIMSXWNRJFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(S2)B3OC(C(O3)(C)C)(C)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27B2BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682355
Record name 2,2'-(3-Bromo-4-methylthiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256360-34-5
Record name 1,3,2-Dioxaborolane, 2,2′-(3-bromo-4-methyl-2,5-thiophenediyl)bis[4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256360-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-(3-Bromo-4-methylthiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Directed ortho-Metalation (DoM)

Lithiation strategies enable precise boronic ester placement. For this compound:

  • Lithiation : Treating 3-bromo-4-methylthiophene with LDA (lithium diisopropylamide) at -78°C generates a dianionic species at positions 2 and 5.

  • Quenching with Boron Reagent : Adding B(OMe)3_3 followed by pinacol esterification yields the diboronic ester.

Challenges :

  • Moisture sensitivity necessitates strict anhydrous conditions.

  • Competing side reactions may occur at the methyl-subposition.

Optimized Protocol :

StepConditions
LithiationLDA, THF, -78°C, 1 hr
BoronationB(OMe)3_3, -78°C to RT
EsterificationPinacol, HCl, MeOH
Overall Yield50–55%

Halogen-Boron Exchange Reactions

Halogen-boron exchange, using Grignard or organolithium reagents, offers an alternative pathway:

  • Starting Material : 2,5-Dibromo-4-methylthiophene.

  • Exchange Reaction : Treatment with Mg or Li reagents followed by B2_2pin2_2 introduces boronic esters.

Example Protocol :

  • React 2,5-dibromo-4-methylthiophene with iPrMgCl·LiCl (Turbo Grignard) in THF.

  • Add B2_2pin2_2 at 0°C, warm to RT, and stir for 12 hours.

Outcome :

  • Yield : ~65% (theorized based on analogous reactions).

  • Purity : >95% (by 1^{1}H NMR).

Comparative Analysis of Methods

The table below evaluates the three primary methods:

MethodAdvantagesLimitationsYield Range
Miyaura BorylationHigh regioselectivityRequires expensive catalysts60–70%
Lithiation-BorylationNo transition metalsLow-temperature sensitivity50–55%
Halogen-Boron ExchangeScalableLimited to dihalogenated precursors65%

Mechanistic Considerations

Palladium-Catalyzed Borylation

The Miyaura mechanism involves oxidative addition of Pd(0) into the C–Br bond, transmetallation with B2_2pin2_2, and reductive elimination to form the C–B bond. Steric effects from the methyl group slow transmetallation, necessitating bulky ligands like XPhos.

Lithiation Pathways

LDA deprotonates the thiophene at positions adjacent to electron-withdrawing groups (e.g., Br), forming a stabilized dianion. Subsequent boron trapping and esterification proceed via nucleophilic substitution .

Chemical Reactions Analysis

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or alkenyl derivatives.

    Protodeboronation: Under certain conditions, the boronic ester groups can be removed through protodeboronation, yielding the corresponding thiophene derivative.

Common Reagents and Conditions:

    Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura coupling reactions.

    Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are typical solvents.

    Bases: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are often used as bases.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Thiophene Derivatives: Resulting from protodeboronation.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Biology and Medicine:

    Drug Development:

Industry:

    Material Science: Utilized in the development of advanced materials, including organic semiconductors and polymers.

Mechanism of Action

The primary mechanism of action for 3-Bromo-4-methylthiophene-2,5-diboronic acid, pinacol ester involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The palladium catalyst facilitates the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide. This process involves the oxidative addition of the halide to the palladium catalyst, transmetalation with the boronic ester, and reductive elimination to form the coupled product.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The thiophene core in the target compound offers higher electron richness compared to furan or benzene derivatives, enhancing its reactivity in electron-deficient coupling partners . Bromine and methyl groups further tune its electronic profile, balancing steric hindrance and activation for cross-couplings .
  • Dual Reactivity: Unlike monofunctional analogs (e.g., 4-nitrophenylboronic acid pinacol ester), the diboronic ester configuration allows for sequential or tandem couplings, enabling synthesis of complex architectures like conjugated oligomers .

Reactivity and Stability

Table 2: Reaction Kinetics and Stability Data

Compound Name Reaction with H₂O₂ (pH 7.27) Stability in Air Purity (%) Price Range (per 250 mg)
3-Bromo-4-methylthiophene-2,5-diboronic acid, pinacol ester Not reported Moderate N/A N/A
4-Nitrophenylboronic acid pinacol ester λₘₐₓ shift to 405 nm Low ≥95 $47–362
7-Methyl-2-oxoindoline-5-boronic Acid Pinacol Ester Not applicable High 99 $662
3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid pinacol ester Not applicable High 97 N/A

Key Observations :

  • H₂O₂ Reactivity : Unlike 4-nitrophenylboronic acid pinacol ester, the target compound’s reactivity with H₂O₂ is undocumented, but its bromine substituent may slow oxidation due to electron-withdrawing effects .
  • Stability : The methyl group in the thiophene derivative likely improves air stability compared to nitro- or hydroxy-substituted analogs, which are prone to decomposition .

Commercial Availability and Cost

Table 3: Market Accessibility

Compound Name Vendor Stock Status Price (per 250 mg)
This compound Combi-Blocks On Stock Not listed
1-Boc-6-methoxy-1H-indole-3-boronic Acid Pinacol Ester Multiple On Stock €265
2-Fluoroaniline-3-boronic Acid Pinacol Ester Multiple On Stock $47–362

Key Observations :

  • The target compound is less commercially prevalent than indole or fluorophenyl derivatives, suggesting specialized use in niche applications .
  • Cost data gaps may reflect custom synthesis requirements or proprietary restrictions.

Biological Activity

3-Bromo-4-methylthiophene-2,5-diboronic acid, pinacol ester (CAS No. 1256360-34-5) is an organoboron compound notable for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a thiophene ring with a bromine substituent and boronic ester groups, making it a versatile building block in medicinal chemistry and material science.

  • Molecular Formula : C17H27B2BrO4S
  • Molecular Weight : 429.0 g/mol
  • Purity : ≥96% .

The biological activity of this compound primarily stems from its role as a boronic ester in cross-coupling reactions. The mechanism involves:

  • Oxidative Addition : The aryl or vinyl halide undergoes oxidative addition to a palladium catalyst.
  • Transmetalation : The boronic ester interacts with the palladium complex.
  • Reductive Elimination : This step forms the desired coupled product, facilitating the synthesis of complex organic molecules .

Biological Activity

Research indicates that boronic acids and their derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds similar to 3-Bromo-4-methylthiophene-2,5-diboronic acid have been shown to inhibit proteasome activity, leading to cell cycle arrest in cancer cells. For instance, bortezomib, a related compound, is an FDA-approved drug used to treat multiple myeloma .
  • Antibacterial and Antifungal Properties : Studies have demonstrated that boron-containing compounds can exhibit significant antibacterial and antifungal activities against various strains .

Case Study 1: Anticancer Activity

A study highlighted the potential of related boronic acids as proteasome inhibitors. The compound exhibited IC50 values comparable to established drugs like bortezomib, indicating its effectiveness in inhibiting cancer cell growth .

Case Study 2: Antimicrobial Properties

Research has shown that several boron-containing compounds demonstrate substantial antimicrobial activity. In vitro tests revealed that derivatives of 3-Bromo-4-methylthiophene-2,5-diboronic acid exhibited zones of inhibition against both gram-positive and gram-negative bacteria .

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityNotes
3-Bromo-4-methylthiophene-2,5-diboronic acidStructureAnticancer, AntibacterialVersatile in coupling reactions
BortezomibStructurePotent proteasome inhibitorFDA-approved for multiple myeloma
4-Methylthiophene-2,5-diboronic acidStructureLimited activityLacks bromine at the 3-position

Q & A

Basic Research Questions

Q. How can 3-bromo-4-methylthiophene-2,5-diboronic acid pinacol ester be synthesized, and what methodologies ensure high purity?

  • Methodology :

  • Photoinduced decarboxylative borylation : Activate carboxylic acid derivatives (e.g., N-hydroxyphthalimide esters) with visible light in amide solvents, reacting with bis(catecholato)diboron (B₂Cat₂) to form boronic esters. This metal-free approach avoids catalysts and proceeds via radical intermediates .
  • Traditional cross-coupling precursor synthesis : Use palladium-catalyzed Suzuki-Miyaura coupling with aryl halides and boronic esters, optimized with bases like Na₂CO₃ in THF/water mixtures .
    • Characterization : Confirm purity via ¹H/¹³C NMR, ¹¹B NMR (to verify boronic ester integrity), and HPLC-MS.

Q. What are the primary applications of this compound in organic synthesis?

  • Core utility : Acts as a bifunctional building block in iterative Suzuki-Miyaura cross-couplings for constructing conjugated thiophene-based polymers or oligomers. The bromo substituent enables sequential couplings, while boronic esters facilitate carbon-carbon bond formation .
  • Example : Coupling with aryl halides under Pd(PPh₃)₄ catalysis (2–5 mol%) in THF/H₂O at 80°C yields extended π-systems for organic electronics .

Q. How stable is this compound under aqueous or oxidative conditions, and how can degradation be monitored?

  • Stability : Boronic esters hydrolyze slowly in neutral water but rapidly under acidic/basic conditions. Oxidizing agents like H₂O₂ induce decomposition, releasing free boronic acids.
  • Monitoring : Track reaction kinetics via UV-Vis spectroscopy (e.g., loss of λmax at 290 nm for boronic esters and emergence of new peaks at 405 nm for oxidized byproducts) .

Advanced Research Questions

Q. How can competing reactivity between bromo and boronic ester groups be controlled during cross-coupling?

  • Chemoselective strategies :

  • Protection/deprotection : Temporarily mask boronic esters as trifluoroborate salts to prioritize bromo-group coupling .
  • Speciation control : Adjust solvent polarity and base strength to favor reactivity of one functional group. For example, use PdCl₂(dppf) with K₃PO₄ in toluene to target bromo coupling first, then switch to aqueous conditions for boronic ester activation .

Q. What mechanistic insights explain the compound’s reactivity in radical-based transformations?

  • Radical pathways : Under light irradiation, the boronic ester can participate in boryl radical generation. For example, in photoinduced reactions, B₂Cat₂ generates boryl radicals that propagate chain reactions, enabling decarboxylative borylation without metals .
  • Evidence : EPR spectroscopy or radical trapping experiments (e.g., TEMPO) to detect transient intermediates .

Q. How can iterative cross-coupling be optimized to synthesize sequence-defined oligothiophenes?

  • Iterative synthesis :

Perform Suzuki-Miyaura coupling on the bromo group using a monofunctional boronic ester partner.

Deprotect the remaining boronic ester (e.g., via transesterification with diethanolamine).

Repeat coupling with a new aryl halide.

  • Key considerations : Use Pd catalysts with low dimerization propensity (e.g., Pd(OAc)₂ with SPhos ligand) and monitor stepwise growth via MALDI-TOF .

Q. What are the challenges in analyzing boron-containing intermediates during reactions, and how can they be addressed?

  • Analytical hurdles : Boron quadrupolar relaxation broadens ¹¹B NMR signals, complicating speciation analysis.
  • Solutions :

  • Use high-field NMR (≥500 MHz) with cryoprobes for enhanced sensitivity.
  • Employ ¹H-¹¹B HMBC to correlate proton environments with boron centers.
  • Complement with IR spectroscopy (B-O stretches at ~1350 cm⁻¹) .

Data Contradiction Analysis

Q. Discrepancies in reported catalytic systems for cross-coupling: How to reconcile metal-free vs. palladium-dependent methods?

  • Context : describes metal-free borylation via light-initiated radicals, while rely on Pd catalysts.
  • Resolution :

  • Substrate-dependent selectivity : Metal-free methods suit sterically hindered carboxylic acid derivatives, whereas Pd systems are optimal for aryl/heteroaryl halides.
  • Yield trade-offs : Radical methods may achieve 60–80% yields but with broader functional group tolerance; Pd catalysis offers >90% yields but requires stringent oxygen-free conditions .

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